
Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is a compound that is structurally related to a variety of intermediates used in the synthesis of pharmaceuticals and biologically active molecules. The tert-butyl group serves as a protecting group for the carboxylate, enhancing the molecule's stability and reactivity for further chemical transformations.
Synthesis Analysis
The synthesis of related compounds often involves starting from readily available amino acids or their derivatives. For instance, the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for a protein kinase inhibitor, starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and proceeds with an asymmetric approach, yielding a 49% overall yield . Similarly, the synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid demonstrates the use of amino acids as starting materials, optimizing reaction conditions for industrial preparation .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using spectroscopic methods such as FTIR, 1H and 13C NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .
Chemical Reactions Analysis
The tert-butyl group in such molecules is a common protecting group that can be removed under certain conditions, allowing for further functionalization of the molecule. For example, the Mitsunobu reaction followed by alkaline hydrolysis was used to convert tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates to their corresponding trans isomers . Additionally, the use of chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, in synthesis can lead to the formation of enantiomerically pure products .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and stereochemistry. The presence of tert-butyl groups typically increases the steric bulk, affecting the molecule's reactivity and solubility. The stereochemistry, particularly the cis or trans orientation of substituents, can significantly impact the compound's reactivity and its ability to interact with biological targets. For example, the synthesis and characterization of cis and trans isomers of 3-methyl-1-tert-butyl-4-acetyl- and 3-methyl-1-tert-butyl-4-carbomethoxy-4-piperidols involved studying the interrelationship between structure and reactivity .
Scientific Research Applications
Enantioselective Synthesis and Chiral Applications
Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is involved in enantioselective syntheses. Naef and Seebach (1985) explored its use in the preparation of enantiomerically pure cis- and trans-configurated 2-(tert-butyl)-3-methylimidazolidin-4-ones from amino acids like (S)-Alanine and (S)-Phenylalanine, crucial for generating chiral, nonracemic enolates (Naef & Seebach, 1985).
Syntheses of Substituted Compounds
Boev et al. (2015) researched the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, derivatives of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate, indicating its importance in creating chemically diverse structures (Boev et al., 2015).
Novel Methodologies in Synthesis
Toyota et al. (1996) developed a novel method involving tert-butyl acrylate for preparing cis-2-fluorocyclopropane-1-carboxylic acid, demonstrating its role in innovative synthesis techniques (Toyota et al., 1996).
Application in Material Sciences
Yamashita et al. (2019) utilized continuous photo flow chemistry for the scale-up synthesis of a cis-cyclobutane derivative, indicating its application in material sciences and preparation of biologically active compounds (Yamashita et al., 2019).
Involvement in Antibacterial Agents Synthesis
Di Cesare et al. (1992) described the synthesis of novel 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids with chiral aminopyrrolidine substituents, highlighting its significance in creating antibacterial agents (Di Cesare et al., 1992).
properties
IUPAC Name |
tert-butyl (2R,3S)-3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(7-12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGUGBZHMDGDJD-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

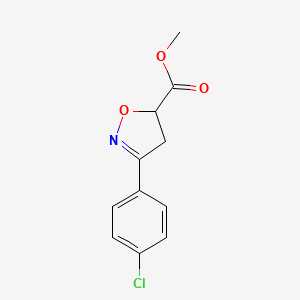
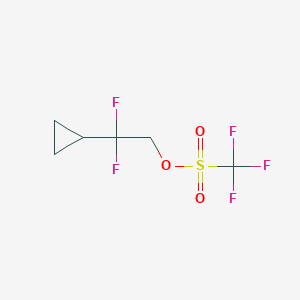
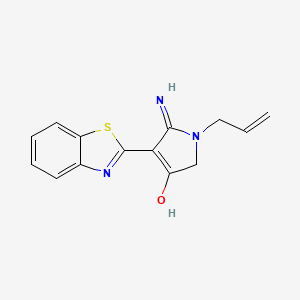
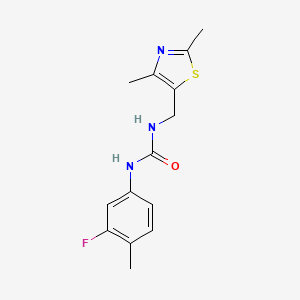
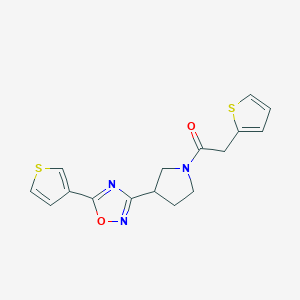


![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2542133.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2542136.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2542137.png)
![ethyl 2-(benzofuran-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2542139.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2542141.png)